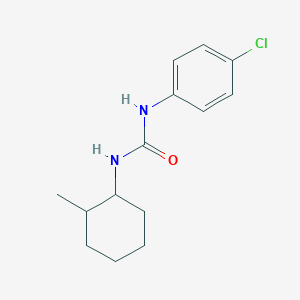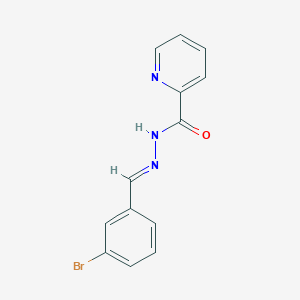
4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- is a chemical compound with the molecular formula C5H4F2N2O and a molecular weight of 146.097. It is a derivative of pyrimidinol, characterized by the presence of fluorine atoms at the 5th and 6th positions of the pyrimidine ring, along with a hydroxyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4-pyrimidinol with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding a less fluorinated pyrimidine.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields a ketone derivative, while substitution reactions can produce a variety of functionalized pyrimidines .
Applications De Recherche Scientifique
4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers
Mécanisme D'action
The mechanism of action of 4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-6-methylpyrimidin-4-ol: Similar in structure but lacks the fluoromethyl group.
5-Fluoro-6-chloromethylpyrimidin-4-ol: Contains a chlorine atom instead of a fluorine atom at the 6th position
Uniqueness
4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- is unique due to the presence of both fluorine and fluoromethyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C5H4F2N2O |
|---|---|
Poids moléculaire |
146.09 g/mol |
Nom IUPAC |
5-fluoro-4-(fluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H4F2N2O/c6-1-3-4(7)5(10)9-2-8-3/h2H,1H2,(H,8,9,10) |
Clé InChI |
SDANZFALVPOFQE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=O)N1)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-1-(4-chlorobenzyl)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11972745.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972749.png)

![9-methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11972757.png)
![N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11972759.png)
![(5Z)-3-(2-Ethylhexyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972772.png)
![2,3-Dibromobicyclo[2.2.1]heptane](/img/structure/B11972774.png)
![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972775.png)

![4-hydroxy-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B11972778.png)

![2,3-Dibromobicyclo[2.2.1]heptane](/img/structure/B11972793.png)
![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B11972795.png)

